![molecular formula C25H26ClN3OS2 B2495672 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride CAS No. 1163144-89-5](/img/structure/B2495672.png)

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

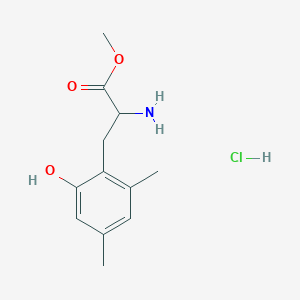

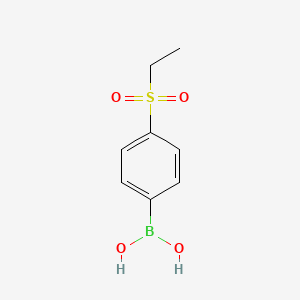

“N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride” is a complex organic compound. It is likely to be a derivative of benzothiazole . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity and anti-inflammatory properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecule is likely to be relatively planar with dihedral angles between the central benzene ring and the benzothiazole . The structure was analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis

The formation of the compound presumably involves the initial formation of an adduct followed by elimination of benzohydrazide; the intermediate then reacts with p-toluidine to give the final product by elimination of water .Scientific Research Applications

- The benzothiazole and quinoline moieties in this compound make it a promising candidate for cancer research. Researchers have investigated its potential as an anticancer agent due to its ability to inhibit tumor growth and metastasis .

- Mechanistic studies have shown that it induces apoptosis in cancer cells by affecting cell cycle progression, up-regulating pro-apoptotic proteins, and down-regulating anti-apoptotic proteins .

- N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride derivatives have demonstrated anti-inflammatory effects. These compounds could be explored further for their potential in managing inflammatory conditions .

- Benzothiazole derivatives are known for their antimicrobial properties. Researchers have investigated their effectiveness against bacteria and fungi, making this compound an interesting target for drug development .

- Some derivatives of this compound have displayed strong antifungal activity, potentially surpassing existing antifungal drugs .

- Recent advances in benzothiazole-based anti-tubercular compounds have highlighted their potential in treating tuberculosis. Researchers have compared their inhibitory concentrations with standard reference drugs .

- Studies suggest that this compound induces mitochondrial dysfunction, leading to cell apoptosis. Investigating its impact on cellular pathways could provide valuable insights for drug development .

Anticancer Activity

Anti-Inflammatory Properties

Antimicrobial and Antibacterial Activity

Antifungal Activity

Anti-Tubercular Research

Mitochondrial Dysfunction and Apoptosis

Mechanism of Action

Target of Action

Similar benzothiazole-based compounds have been found to exhibit anti-tubercular activity .

Mode of Action

Biochemical Pathways

tuberculosis, suggesting they may interfere with the biochemical pathways essential for the survival and replication of this bacterium .

Result of Action

tuberculosis , indicating that they may have bactericidal or bacteriostatic effects.

Safety and Hazards

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-methylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3OS2.ClH/c1-16(2)23(29)27-25-22(24-26-19-10-6-7-11-20(19)30-24)18-12-13-28(15-21(18)31-25)14-17-8-4-3-5-9-17;/h3-11,16H,12-15H2,1-2H3,(H,27,29);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWJIINBMSYPRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C2=C(S1)CN(CC2)CC3=CC=CC=C3)C4=NC5=CC=CC=C5S4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,2-diethoxyethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2495589.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2495595.png)

![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2495602.png)

![7-Methoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2495604.png)

![2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide](/img/structure/B2495605.png)

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2495609.png)